molecular formula C13H13N3O B14159099 4-propan-2-yloxy-5H-pyrimido[5,4-b]indole CAS No. 849032-94-6

4-propan-2-yloxy-5H-pyrimido[5,4-b]indole

Cat. No.: B14159099
CAS No.: 849032-94-6
M. Wt: 227.26 g/mol
InChI Key: MIZKNAIQHARXSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-propan-2-yloxy-5H-pyrimido[5,4-b]indole is a heterocyclic compound that belongs to the class of pyrimidoindoles. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound, which includes a fused pyrimidine and indole ring system, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-propan-2-yloxy-5H-pyrimido[5,4-b]indole typically involves the annulation of a pyrimidine ring to an indole derivative. One common method is the three-component synthesis, which combines ethyl 2-amino-1H-indole-3-carboxylates, terminal alkynes, and benzoyl chlorides. This method involves a sequential combination of the Sonogashira reaction with [3+3] cyclocondensation . Another approach involves the ytterbium-catalyzed cascade cyclization of indoles, terminal alkynes, and aromatic aldehydes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-propan-2-yloxy-5H-pyrimido[5,4-b]indole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

4-propan-2-yloxy-5H-pyrimido[5,4-b]indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-propan-2-yloxy-5H-pyrimido[5,4-b]indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

4-propan-2-yloxy-5H-pyrimido[5,4-b]indole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, which can be tailored for particular applications.

Properties

CAS No.

849032-94-6

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

IUPAC Name

4-propan-2-yloxy-5H-pyrimido[5,4-b]indole

InChI

InChI=1S/C13H13N3O/c1-8(2)17-13-12-11(14-7-15-13)9-5-3-4-6-10(9)16-12/h3-8,16H,1-2H3

InChI Key

MIZKNAIQHARXSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC=NC2=C1NC3=CC=CC=C32

solubility

12.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.